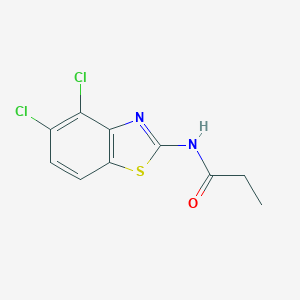
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide, also known as BPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPCA belongs to the class of benzodioxole derivatives and has been shown to possess a range of pharmacological properties that make it an attractive candidate for drug development.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research on derivatives of 1,3-benzodioxole, such as N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide, has shown potential in various fields. For instance, studies have synthesized and evaluated compounds for their diuretic activity, with specific derivatives demonstrating significant potential (Yar & Ansari, 2009).
Anticancer, DNA Binding, and Antibacterial Agents
- 1,3-benzodioxole derivatives have been explored for their anticancer, DNA binding, and antibacterial properties. Research includes the development of eco-friendly synthesis methods and the discovery of compounds with potent activities against cancer and bacterial cells, highlighting the versatility of this chemical class (Gupta et al., 2016).
Antitumor Activity
- Studies have also focused on the synthesis of novel compounds within the 1,3-benzodioxole family, investigating their antitumor activities. Certain derivatives have shown high efficacy in inhibiting the growth of human tumor cells, suggesting their potential as anti-cancer agents (Ostapiuk et al., 2017).
Antibiotic and Antimicrobial Applications
- The synthesis of various derivatives has led to the discovery of compounds with antibiotic and antimicrobial properties, contributing to the development of new drugs to combat bacterial infections and other microbial diseases (Ahmed, 2007).
Overcoming Cancer Chemoresistance
- Research on 1,3-benzodioxole derivatives has also extended to overcoming cancer chemoresistance, demonstrating how modifications in chemical structure can significantly enhance the effectiveness of cancer treatments (Mudududdla et al., 2015).
Propriétés
Formule moléculaire |
C21H16N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c24-20(14-5-2-1-3-6-14)22-16-7-4-8-17(12-16)23-21(25)15-9-10-18-19(11-15)27-13-26-18/h1-12H,13H2,(H,22,24)(H,23,25) |
Clé InChI |
OCCIJDXNHRWVPF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251240.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)

![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
